
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III) is a coordination compound with the chemical formula Y(OCC(CH3)3CHCOC(CH3)3)3. It is commonly used as a precursor for the formation of thin films of yttria by chemical vapor deposition. This compound is known for its high purity and stability, making it valuable in various scientific and industrial applications .
Métodos De Preparación
The synthesis of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III) typically involves the interaction of yttrium nitrate hydrate with 2,2,6,6-tetramethyl-3,5-heptanedione in a methanol solution. The reaction is carried out under controlled conditions, and the product is purified through crystallization . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of yttrium oxide.
Reduction: It can be reduced to form lower oxidation state yttrium compounds.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen gas, and various ligands for substitution reactions. The major products formed from these reactions are typically yttrium oxide and other yttrium coordination compounds .
Aplicaciones Científicas De Investigación
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III) has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of yttrium-containing materials, including thin films and nanoparticles.
Biology: The compound is explored for its potential use in biological imaging and as a contrast agent due to its unique optical properties.
Medicine: Research is ongoing into its use in targeted drug delivery systems and as a component in certain medical imaging techniques.
Mecanismo De Acción
The mechanism by which Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III) exerts its effects is primarily through its role as a precursor in chemical vapor deposition processes. The compound decomposes under specific conditions to form yttrium oxide, which then deposits as a thin film on the desired substrate. This process involves the breaking of the metal-ligand bonds and the formation of new bonds with the substrate material .
Comparación Con Compuestos Similares
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III) can be compared with other similar compounds such as:
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III): Used as a catalyst in various organic reactions.
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III): Utilized as a doping agent in light-emitting diodes.
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)iron(III): Employed in the formation of thin films for electronic applications.
The uniqueness of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III) lies in its high stability and purity, making it particularly suitable for applications requiring precise and reliable deposition of yttrium oxide films .
Propiedades
Fórmula molecular |
C33H57O6Y |
|---|---|
Peso molecular |
638.7 g/mol |
Nombre IUPAC |
2,2,6,6-tetramethylheptane-3,5-dione;yttrium(3+) |
InChI |
InChI=1S/3C11H19O2.Y/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |
Clave InChI |
MERKDLFFLLKKRQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Y+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cyclo[DL-Ala-Gly-DL-Val-DL-Ala-DL-Trp]](/img/structure/B12322790.png)
![4-[1-(3,4-Dimethoxyphenyl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one](/img/structure/B12322800.png)
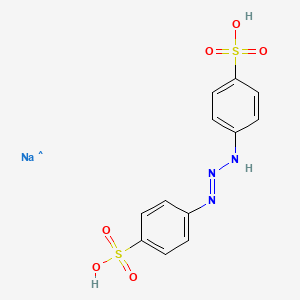

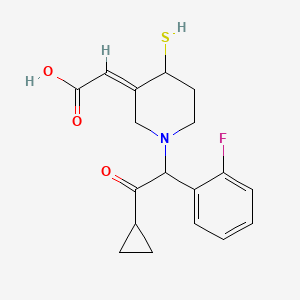
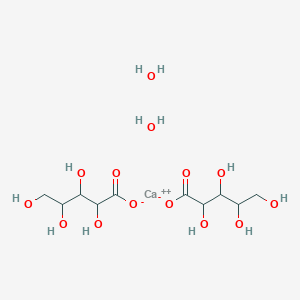
![5,7-dihydroxy-8-[5-[(2S)-5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenyl]-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12322845.png)
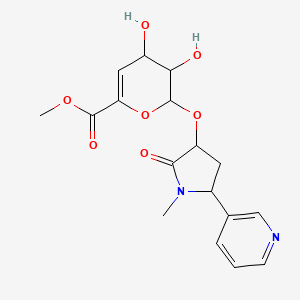
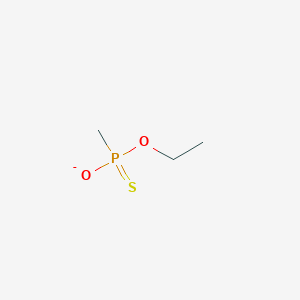
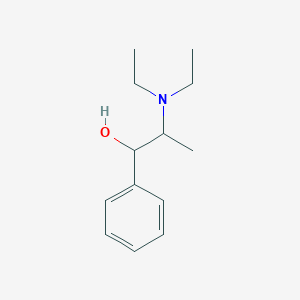
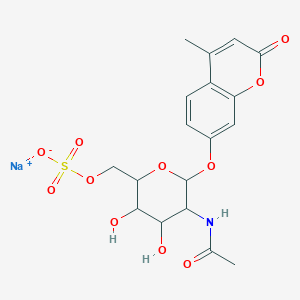
![2-[6-[[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12322860.png)
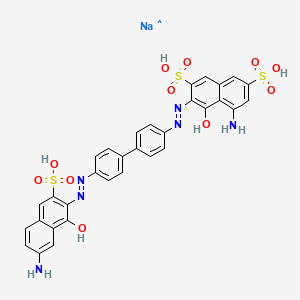
![6-Methyl-2-(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)hept-5-enoic acid](/img/structure/B12322868.png)
